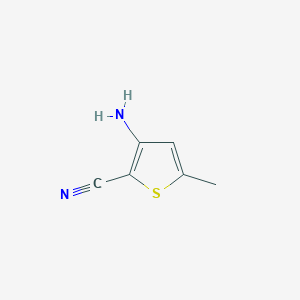

3-Amino-5-methylthiophene-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-2-5(8)6(3-7)9-4/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYUNVRWSZIEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574537 | |

| Record name | 3-Amino-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83060-73-5 | |

| Record name | 3-Amino-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83060-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Key Building Block in Modern Drug Discovery

An in-depth technical guide on the molecular structure and weight of 3-Amino-5-methylthiophene-2-carbonitrile, tailored for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, established synthetic protocols, and its versatile reactivity, offering insights valuable for its application in drug design and development.

Core Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's structure and inherent properties is a critical first step in its evaluation as a potential scaffold for drug development. These characteristics dictate its behavior in chemical synthesis and its interactions within biological systems.

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The thiophene core is functionalized with an amino group (-NH2) at the 3-position, a carbonitrile (cyano, -CN) group at the 2-position, and a methyl group (-CH3) at the 5-position.

The molecular formula for this compound is C6H6N2S.[1][2] This composition gives it a precise molecular weight of 138.19 g/mol .[1][3] This value is indispensable for accurate stoichiometric calculations in synthetic procedures and for the unambiguous identification of the compound via mass spectrometry.

Table 1: Key Molecular and Physical Properties

| Property | Value |

| IUPAC Name | 2-amino-5-methylthiophene-3-carbonitrile[3] |

| CAS Number | 138564-58-6[3] |

| Molecular Formula | C6H6N2S[1][2][3] |

| Molecular Weight | 138.19 g/mol [1][3] |

| Canonical SMILES | CC1=CC(=C(S1)N)C#N[3] |

| InChI Key | YGXADLPRHBRTPG-UHFFFAOYSA-N[3] |

The spatial arrangement of the functional groups on the thiophene ring is crucial for its reactivity and its ability to interact with biological targets.

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

The synthetic accessibility of a molecular building block is a key determinant of its utility in a drug discovery program, influencing both the cost and the timeline of research and development.

The most prevalent and efficient synthesis of this compound is achieved through the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction that is highly regarded for its operational simplicity and atom economy.

Underlying Chemical Principles: The reaction mechanism is a cascade of events initiated by the Knoevenagel condensation of an aldehyde (propionaldehyde in this case) with an active methylene compound (malononitrile). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization and aromatization via tautomerization yields the desired 2-aminothiophene product. The selection of the base and solvent is critical to maximizing the yield and purity of the final product.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

-

Reagents and Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental sulfur

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

-

Step-by-Step Procedure:

-

In a suitable reaction vessel, a mixture of elemental sulfur (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) is prepared in N,N-dimethylformamide (100 mL).[4]

-

The mixture is cooled to approximately -5°C, and triethylamine (22.97 g, 227 mmol) is added dropwise over a 15-minute period.[4]

-

The reaction is then stirred at ambient temperature (around 18°C) for 2 hours.[4]

-

A solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL) is added dropwise to the reaction mixture over 20 minutes.[4]

-

The reaction is monitored for completion using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

-

The solid product is isolated by filtration, washed thoroughly with water, and dried.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.

-

-

Protocol Validation: The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical methods for this validation include ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis.

Caption: Key stages of the Gewald aminothiophene synthesis workflow.

The this compound molecule is endowed with multiple reactive sites, making it an exceptionally versatile starting material for the synthesis of more complex molecules.

-

The Amino Group (at C3): This primary amine is a strong nucleophile and can undergo a wide array of chemical transformations, including acylation, alkylation, diazotization followed by Sandmeyer reactions, and condensation with carbonyl compounds to form imines or fused heterocyclic systems.

-

The Cyano Group (at C2): The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or it can participate in various cycloaddition reactions.

This rich chemical reactivity allows for the selective modification of the thiophene core, enabling the creation of large and diverse libraries of compounds for biological screening. A prominent example of its application is in the synthesis of the antipsychotic drug Olanzapine.[5]

Significance and Applications in Drug Discovery

The structural motif of this compound is of considerable interest in medicinal chemistry. The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, offering a similar size and shape but with distinct electronic and metabolic properties.

The juxtaposition of the amino and cyano groups on the thiophene ring constitutes a key pharmacophore present in numerous biologically active compounds, including various enzyme inhibitors. The ease with which these functional groups can be chemically modified allows for the systematic optimization of a compound's structure-activity relationship (SAR) and its pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its efficient and scalable synthesis, coupled with its rich and predictable reactivity, provides a solid foundation for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its molecular properties and chemical behavior is paramount for its effective utilization in the quest for new and improved medicines.

References

-

Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]

-

PubChem, National Center for Biotechnology Information. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

-

Corey Organics. 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. [Link]

Sources

- 1. 3-AMINO-5-METHYL-THIOPHENE-2-CARBONITRILE CAS#: 83060-73-5 [m.chemicalbook.com]

- 2. 83060-73-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of 3-Amino-5-methylthiophene-2-carbonitrile via the Gewald Reaction

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-methylthiophene-2-carbonitrile, a critical intermediate in pharmaceutical manufacturing, via the Gewald three-component reaction. The Gewald reaction stands as a cornerstone of heterocyclic chemistry, offering an efficient, atom-economical, and robust one-pot method for the preparation of highly substituted 2-aminothiophenes from simple, readily available precursors.[1][2][3] This document delves into the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, discusses critical parameters for process optimization, and outlines common troubleshooting strategies. By blending theoretical principles with practical insights, this guide serves as an essential resource for researchers aiming to successfully implement and optimize this vital synthetic transformation.

Introduction: The Strategic Importance of 2-Aminothiophenes

Polysubstituted 2-aminothiophenes are privileged scaffolds in modern medicinal chemistry and materials science.[4][5] Their unique electronic properties and ability to participate in a wide array of subsequent chemical transformations make them invaluable building blocks for the synthesis of complex molecular architectures. Notably, this compound is a key precursor for the synthesis of the atypical antipsychotic drug, Olanzapine.[6]

The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[7][8][9] Its prominence stems from its operational simplicity, use of inexpensive starting materials, and mild reaction conditions, making it highly amenable to both laboratory-scale synthesis and industrial scale-up.[1][10]

This guide focuses specifically on the synthesis of this compound from acetone, malononitrile, and sulfur, providing the scientific and practical framework necessary for its successful execution.

A Mechanistic Deep Dive into the Gewald Reaction

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. While the exact sequence can be influenced by specific substrates and conditions, the generally accepted pathway for the Gewald reaction proceeds through three key stages.[5][11]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (acetone) and the active methylene compound (malononitrile). The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of acetone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, 2-cyanopent-3-en-2-ylidenemalononitrile.[11][12]

-

Michael Addition of Sulfur: Elemental sulfur (S₈), often activated by the amine base to form polysulfides, acts as the sulfur source.[7] A sulfur nucleophile adds to the β-carbon of the unsaturated intermediate in a Michael-type addition, generating a thiolate intermediate.

-

Intramolecular Cyclization & Aromatization: The newly formed thiolate anion attacks one of the nitrile groups intramolecularly. The resulting cyclic intermediate then undergoes tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[5] This final aromatization step provides a strong thermodynamic driving force for the reaction.[13]

The choice of base is critical. Morpholine is particularly effective as it not only catalyzes the condensation but also excels at dissolving elemental sulfur by forming morpholine polysulfides, which act as both the base and the sulfur transfer agent.[7]

Caption: The accepted three-stage mechanism of the Gewald reaction.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Acetone | C₃H₆O | 58.08 | 1.0 | 100 | 7.3 mL |

| Malononitrile | C₃H₂N₂ | 66.06 | 1.0 | 100 | 6.61 g |

| Sulfur | S | 32.06 | 1.0 | 100 | 3.21 g |

| Morpholine | C₄H₉NO | 87.12 | 0.5 | 50 | 5.0 mL |

| Ethanol | C₂H₅OH | 46.07 | - | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethanol (50 mL), acetone (7.3 mL, 100 mmol), malononitrile (6.61 g, 100 mmol), and finely powdered elemental sulfur (3.21 g, 100 mmol).

-

Addition of Catalyst: While stirring the suspension at room temperature, slowly add morpholine (5.0 mL, 50 mmol) to the flask. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 60-65°C) with continuous stirring. The solids will gradually dissolve, and the solution will typically darken in color.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual morpholine and salts, followed by a wash with a small amount of cold ethanol to remove colored impurities.

-

Drying: Dry the isolated solid product in a vacuum oven at 40-50°C to a constant weight. The crude product is typically obtained as a yellow to light brown crystalline solid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

Chemical reactivity of the amino group in 3-Amino-5-methylthiophene-2-carbonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 3-Amino-5-methylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block, particularly valued in medicinal chemistry for the synthesis of a variety of biologically active compounds. The strategic positioning of the amino, cyano, and methyl groups on the thiophene ring imparts a unique chemical reactivity profile, making it a versatile precursor for complex molecular architectures. This technical guide provides a comprehensive exploration of the chemical reactivity centered on the amino group of this compound. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and illustrate key transformations. The content herein is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 2-aminothiophene scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals such as the antipsychotic drug Olanzapine.[4][5] The reactivity of the amino group is modulated by the electron-withdrawing nature of the adjacent cyano group and the electronic properties of the thiophene ring, making it a nucleophile that can readily participate in a variety of chemical transformations. This guide will focus on the key reactions of this amino group, providing a detailed understanding of its synthetic utility.

Synthesis of the Core Scaffold: The Gewald Reaction

The most prevalent and efficient method for the synthesis of this compound is the Gewald reaction, a one-pot, three-component condensation.[6][7][8] This reaction offers a straightforward and atom-economical route to polysubstituted 2-aminothiophenes.

The reaction mechanism is initiated by a Knoevenagel condensation between an aldehyde (propionaldehyde in this case) and an active methylene compound (malononitrile), catalyzed by a base.[7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[9][10]

Caption: Workflow for the Gewald synthesis.

Experimental Protocol: Gewald Synthesis

-

To a mixture of propionaldehyde and N,N-dimethylformamide (DMF), slowly add triethylamine at a temperature maintained below 0°C.

-

Add elemental sulfur to the mixture and stir at room temperature for approximately 2 hours.

-

Slowly add a solution of malononitrile in DMF to the reaction mixture.

-

Continue stirring at room temperature for an additional 45 minutes.

-

Pour the reaction mixture into ice water with stirring.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[11]

Chemical Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it nucleophilic and thus reactive towards a variety of electrophiles.

N-Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. These amides are often key intermediates in the synthesis of more complex heterocyclic systems.

N-Alkylation and N-Arylation

Direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions.[12][13] However, N-arylation is a key transformation in the synthesis of olanzapine. This is typically achieved through a nucleophilic aromatic substitution reaction with an activated aryl halide.

Example: Synthesis of an Olanzapine Intermediate

A crucial step in the synthesis of olanzapine involves the reaction of this compound with 1-fluoro-2-nitrobenzene.[14] The amino group acts as a nucleophile, displacing the fluoride to form 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.[15] This intermediate is then reduced to the corresponding diamine, which undergoes cyclization to form the core of the olanzapine molecule.[4]

Caption: N-Arylation and subsequent reduction.

Experimental Protocol: N-Arylation

-

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cooled in an ice bath, add a solution of this compound and 1-fluoro-2-nitrobenzene in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, pour the mixture into crushed ice and adjust the pH to 8 with a saturated ammonium chloride solution.

-

Collect the precipitate by filtration and purify by column chromatography to obtain 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.[14]

Diazotization

The amino group can be converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite in an acidic medium. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling to form azo dyes.[16][17] The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[17]

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

One of the most significant applications of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities.[18][19][20][21] The reaction involves the condensation of the amino group and the adjacent cyano group with a suitable one-carbon synthon to form the pyrimidine ring.

Common Reagents for Cyclization:

-

Formamide: Heating with formamide leads to the formation of 4-aminothieno[2,3-d]pyrimidines.

-

Orthoesters (e.g., triethyl orthoformate): Reaction with orthoesters, often in the presence of an acid catalyst, yields 4-alkoxythieno[2,3-d]pyrimidines.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the amino group to form an amidine intermediate, which can then be cyclized with an amine in the presence of an acid to afford various substituted thieno[2,3-d]pyrimidines.[19]

Caption: Common cyclization pathways.

Experimental Protocol: Cyclization with DMF-DMA and an Amine

-

A mixture of this compound and DMF-DMA is heated, and the reaction progress is monitored.

-

After the formation of the intermediate amidine, an appropriate amine and acetic acid are added.

-

The mixture is heated, and upon completion, the product is isolated and purified.[19]

Data Summary: Representative Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

| N-Arylation | 1-Fluoro-2-nitrobenzene, NaH | Anhydrous THF, rt | 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile | 77 |

| Cyclization | DMF-DMA, various anilines, acetic acid | 120°C, microwave irradiation | Substituted thieno[2,3-d]pyrimidines | Varies |

Conclusion

The amino group of this compound is a versatile functional handle that enables a wide array of chemical transformations. Its nucleophilicity, modulated by the adjacent cyano group and the thiophene ring, allows for facile acylation, challenging but achievable alkylation/arylation, diazotization, and, most importantly, cyclization reactions to form fused heterocyclic systems. A thorough understanding of the reactivity of this amino group, as detailed in this guide, is crucial for leveraging this valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. The provided protocols and mechanistic insights serve as a practical resource for researchers in the field of medicinal and synthetic chemistry.

References

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. guidechem.com [guidechem.com]

- 12. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 17. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 18. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 21. scielo.br [scielo.br]

Potential biological activities of 3-Amino-5-methylthiophene-2-carbonitrile derivatives

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus, particularly the 2-aminothiophene scaffold, represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a myriad of pharmacologically active compounds.[1] This guide focuses on the this compound framework, a key derivative synthesized through the efficient Gewald reaction. We will provide an in-depth exploration of the synthesis, antimicrobial, and anticancer activities of its derivatives, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

The this compound Scaffold: Synthesis and Significance

Substituted 2-aminothiophenes are crucial intermediates in the synthesis of agrochemicals, dyes, and a wide array of pharmacologically active agents.[1] The this compound structure is of particular interest due to its synthetic accessibility and its role as a building block for potent therapeutic molecules, including the antipsychotic drug Olanzapine.[2]

The Gewald Reaction: A Cornerstone of Synthesis

The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[1][3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[3][5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the desired polysubstituted 2-aminothiophene ring.[3][5]

The general mechanism for the Gewald reaction is illustrated below.

Caption: The Gewald three-component reaction mechanism.

Modern variations of this reaction utilize catalysts like piperidinium borate or solvent-free ball-milling techniques to improve yields and reaction times, highlighting its adaptability and efficiency.[1][6]

Antimicrobial Activities of Thiophene Derivatives

The thiophene nucleus is a well-recognized entity in the synthesis of heterocyclic compounds with promising antimicrobial properties.[7] Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Spectrum of Activity

Numerous studies have demonstrated that modifications to the 2-aminothiophene scaffold significantly influence its biological activity.[7] For instance, the introduction of pyridine side chains has been shown to yield compounds with excellent antimicrobial activity.[7] Some thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 3.125–6.25 μg/mL.[8]

Specifically, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] The activity of these compounds is often dose-dependent, with higher concentrations leading to a significant reduction in bacterial counts over time.[9]

Table 1: Summary of Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/Inhibition) | Reference |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | MIC: 2 to 4 μg/ml | [10] |

| Thiophene-Thiadiazole Hybrids | Gram (+ve) and (-ve) bacteria | MIC: 3.125–6.25 μg/mL | [8] |

| Hydroxythiophene derivative (4a) | Various bacteria | Inhibition zones: 15–21 mm | [11] |

| Pyridine side chain derivatives (7b, 8) | Various bacteria | Comparable to ampicillin and gentamicin | [7] |

| Thiophene derivatives (4, 5, 8) | Colistin-resistant A. baumannii & E. coli | MIC₅₀: 8 to 32 mg/L | [9] |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiophene derivatives is attributed to several potential mechanisms:

-

Enzyme Inhibition: Some compounds are effective inhibitors of essential bacterial enzymes like DNA gyrase.[8]

-

Membrane Permeabilization: Treatment with certain thiophene derivatives has been shown to increase the membrane permeability of bacteria, leading to cell death.[9]

-

Inhibition of Adherence: These molecules can reduce the adherence of bacteria to host cells, a critical step in infection.[9]

-

Biofilm Inhibition: Certain derivatives have demonstrated the ability to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Workflow: Broth Microdilution Assay

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18 to 24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anticancer Activities of Thiophene Derivatives

Small molecules based on the 2-aminothiophene scaffold have demonstrated significant antitumor activity through various mechanisms of action.[12] Their structural versatility allows for fine-tuning to target specific pathways involved in cancer cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have shown potent, concentration-dependent antiproliferative effects against a variety of human cancer cell lines, including:

-

Breast Cancer: MCF-7 and MDA-MB-231[13]

-

Cervical Adenocarcinoma: HeLa[17]

-

Pancreatic Adenocarcinoma: PANC-1[17]

-

Colon Cancer: SW480[14]

Importantly, some of these compounds have shown a protective effect on non-tumor cell lines, indicating a degree of selectivity for cancer cells.[17]

Table 2: Summary of Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Thienopyrimidine 4a | HepG2 (Liver) | 13.18 µM | [16] |

| 4-amino-thienopyrimidine (2) | MCF-7 (Breast) | 0.013 µM | [13] |

| 1-benzyl-3-(...thiophen-2-yl)urea (BU17) | A549 (Lung) | 6.10 µM | [18] |

| Thienopyrimidine (7f) | K562 (Leukemia) | PI3Kδ IC₅₀ = 6.99 µM | [15] |

| Metal Complex (4) | K562 (Leukemia) & SW480 (Colon) | Inhibition: 62.05% & 66.83% | [14] |

| Thiophene derivatives (6CN14, 7CN09) | HeLa, PANC-1 | Potent antiproliferative activity | [17] |

Mechanisms of Anticancer Action

The anticancer effects of these thiophene derivatives are multifaceted, often involving the modulation of several key cellular pathways.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. This is often achieved by upregulating the expression of pro-apoptotic proteins like Bax and caspases (-3, -8, -9) while inhibiting anti-apoptotic proteins such as Bcl-2.[12]

-

Cell Cycle Arrest: Many thiophene derivatives can interfere with the progression of the cell cycle, causing cells to accumulate in specific phases, such as G2/M or G1, thereby preventing cell division and proliferation.[12][18][19]

-

Enzyme Inhibition:

-

Kinase Inhibition: Thiophene-based drugs are known to target various kinases, which are often overactive in cancer cells.[20] For example, some derivatives inhibit the PI3K/AKT pathway, a crucial signaling cascade for cell survival and growth.[15]

-

Tubulin Polymerization Inhibition: Certain compounds act as antimitotic agents by destabilizing tubulin polymerization, which is essential for forming the mitotic spindle during cell division.[18]

-

Signaling Pathway: Induction of Apoptosis by a Thiophene Derivative

Caption: A potential pathway for apoptosis induction.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

// Steps Seed_Cells [label="Seed cancer cells into a 96-well plate\nand allow them to adhere overnight.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat cells with various concentrations\nof the thiophene derivative.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate for a specified period\n(e.g., 24, 48, or 72 hours).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_MTT [label="Add MTT reagent to each well and\nincubate for 2-4 hours.", fillcolor="#FBBC05"]; Solubilize [label="Add a solubilizing agent (e.g., DMSO)\nto dissolve the formazan crystals.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance at ~570 nm\nusing a plate reader.", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Measure_Absorbance; }

Sources

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciforum.net [sciforum.net]

- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Abstract: 3-Amino-5-methylthiophene-2-carbonitrile (CAS No. 83060-73-5) has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. Its unique trifunctional architecture, featuring a thiophene core, a methyl substituent, and vicinal amino and nitrile groups, provides a powerful platform for constructing fused heterocycles, particularly thieno[3,2-d]pyrimidines. This technical guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers, medicinal chemists, and drug development professionals with field-proven insights and detailed experimental protocols to effectively leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Aminothiophene Scaffold

Substituted 2- and 3-aminothiophenes are privileged scaffolds in medicinal chemistry and materials science.[1] The strategic placement of an amino group ortho to an electron-withdrawing nitrile function transforms the simple thiophene ring into a pre-organized synthon primed for cyclocondensation reactions. Specifically, this compound offers three key points of functionality:

-

The ortho-Aminonitrile Moiety: This arrangement is the cornerstone of its utility, acting as a powerful precursor for the annulation of a pyrimidine ring to form the thieno[3,2-d]pyrimidine core. This fused heterocyclic system is a bioisostere of purine and is prevalent in a wide range of biologically active molecules, including kinase inhibitors.

-

The Thiophene Sulfur Atom: The sulfur heteroatom imparts distinct electronic and conformational properties, influencing molecular geometry and potential interactions with biological targets.

-

The C5-Methyl Group: This substituent provides a simple yet crucial handle for modulating lipophilicity and exploring structure-activity relationships (SAR) in drug discovery programs without introducing excessive steric bulk.

This guide will elucidate the synthetic pathways to access this key intermediate and detail its transformation into higher-order molecular architectures.

Synthesis of the Building Block

Unlike the more common 2-amino-3-cyanothiophenes often prepared via the Gewald reaction, the synthesis of this compound requires a different strategic approach. A highly effective and documented method involves the conjugate addition of a mercaptoacetonitrile anion to an α-acetylenic nitrile, followed by an intramolecular Thorpe-Ziegler cyclization.[2]

The causality of this pathway is rooted in the specific reactivity of the chosen precursors. The α-acetylenic nitrile provides the three-carbon backbone, including the nitrile and the carbon that will become C5 of the thiophene ring. Mercaptoacetonitrile serves as the sulfur source and provides the C2-carbon and the second nitrile. The base-catalyzed intramolecular cyclization of the resulting vinylic thioether intermediate is a thermodynamically favorable process that leads to the formation of the aromatic thiophene ring.[2]

Detailed Experimental Protocol: Synthesis of this compound[2]

This protocol is adapted from the procedure described by Ren, Rao, and Klein in the Journal of Heterocyclic Chemistry.

Step 1: In situ generation of Mercaptoacetonitrile Sodium Salt

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous tetrahydrofuran (THF), add a solution of α,α'-dimercapto-p-xylene (1.7 g, 10 mmol) in 10 mL of THF dropwise under a nitrogen atmosphere.

-

After the addition is complete, add a solution of glycolonitrile (0.57 g, 10 mmol) in 10 mL of THF dropwise.

-

Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the mercaptoacetonitrile sodium salt.

Step 2: Cyclization to form the Thiophene Ring

-

To the reaction mixture from Step 1, add a solution of 2-pentynenitrile (0.81 g, 10 mmol) in 10 mL of THF dropwise.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Reactivity and Synthetic Utility: Gateway to Fused Heterocycles

The primary synthetic application of this compound is its use as a precursor to 6-methylthieno[3,2-d]pyrimidines . The ortho-disposed amino and nitrile groups readily participate in cyclocondensation reactions with a variety of C1 synthons.

Table 1: Key Cyclocondensation Reactions

| C1 Reagent | Reaction Conditions | Fused Ring Product Type |

| Formamide (HCONH₂) | Heat at reflux (e.g., 180 °C) | 4-Aminothieno[3,2-d]pyrimidine |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Heat in DMF or neat | N,N-Dimethyl-N'-(thienyl)formamidine (intermediate) |

| Aryl or Alkyl Isothiocyanates (R-NCS) | Heat in pyridine or DMF | 4-Thioxo-3-(aryl/alkyl)thieno[3,2-d]pyrimidine |

| Urea (H₂NCONH₂) | Heat, often with a catalyst | Thieno[3,2-d]pyrimidin-4(3H)-one |

| Acetic Anhydride ((CH₃CO)₂O) | Heat at reflux | 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one |

The choice of reagent dictates the substitution pattern on the newly formed pyrimidine ring, offering a modular approach to generate diverse compound libraries for screening.

Caption: Synthetic utility of this compound.

Application Spotlight: Synthesis of Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This compound has been explicitly used in the development of novel therapeutics, including Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are of interest in immuno-oncology.[3][4]

Workflow: From Building Block to Bioactive Compound

The general workflow involves the initial construction of a substituted thieno[3,2-d]pyrimidine core, followed by further functionalization to install groups that interact with other regions of the target protein, such as the solvent-front or back pocket.

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a 4-Aminothieno[3,2-d]pyrimidine

This protocol is a representative procedure for the cyclocondensation with formamide, based on established methods for related aminothiophenes.[5]

-

Place this compound (1.38 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Add freshly distilled formamide (15 mL).

-

Heat the reaction mixture to 180 °C and maintain at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Pour the cooled mixture into 100 mL of ice-water and stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to afford pure 6-methylthieno[3,2-d]pyrimidin-4-amine.

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its pre-organized functional groups provide a reliable and efficient entry into the medicinally important thieno[3,2-d]pyrimidine class of heterocycles. The straightforward, albeit non-Gewald, synthesis and the modular nature of its subsequent cyclocondensation reactions make it an invaluable tool for generating chemical diversity in drug discovery and materials science. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of scaffolds derived from this versatile building block is set to expand, cementing its place in the synthetic chemist's toolbox.

References

-

Ren, W., Rao, K. V. B., & Klein, R. S. (1986). Convenient synthesis of substituted 3‐aminothiophene‐2‐carbonitriles from α‐acetylenic nitriles and their conversion to thieno[3,2‐d]pyrimidines. Journal of Heterocyclic Chemistry, 23(6), 1757–1763. [Link]

-

Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. [Link]

-

Abdel-Hafez, S. H., et al. (2020). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]

- He, X., et al. (2019). HPK1 inhibitors and methods of using same. U.S.

-

He, X., et al. (2019). HPK1 inhibitors and methods of using same. United States Patent Application Publication No. US 2019/0389869 A1. [Link]

-

Rahman, M. M., et al. (2002). Syntheses of Some Thieno [2,3-d] pyrimidines and Imidazo [1,2-c] thieno [3,2-e] pyrimidines. Pakistan Journal of Scientific and Industrial Research, 45(4), 226-230. [Link]

Sources

Discovery and history of 3-Amino-5-methylthiophene-2-carbonitrile

An In-Depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylthiophene-3-carbonitrile (CAS No: 138564-58-6), a pivotal heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its historical discovery through the lens of the Gewald reaction, detail its physicochemical properties, and present both classical and modern "green" synthetic protocols. The core of this guide focuses on the compound's critical role as a building block, with a special emphasis on its application in the synthesis of the atypical antipsychotic drug, Olanzapine. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile thiophene derivative.

Introduction and Physicochemical Profile

2-Amino-5-methylthiophene-3-carbonitrile is a polysubstituted thiophene that has garnered significant attention for its utility as a synthetic precursor.[1] Its unique arrangement of an amino group, a nitrile moiety, and a methyl group on a thiophene ring provides a reactive and versatile scaffold for constructing more complex molecular architectures. First synthesized in the latter half of the 20th century, its importance has grown in tandem with the demand for novel therapeutics and functional materials.[1]

The nitrile group (—C≡N) is a particularly valuable functional group in medicinal chemistry. Its linear geometry and small molecular volume allow it to fit into constrained binding pockets within biological targets, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[2]

Table 1: Physicochemical Properties of 2-Amino-5-methylthiophene-3-carbonitrile

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-methylthiophene-3-carbonitrile | [3] |

| CAS Number | 138564-58-6 | [1][3][4] |

| Molecular Formula | C₆H₆N₂S | [1][3] |

| Molecular Weight | 138.19 g/mol | [3] |

| Appearance | White to off-white/yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, ethanol) | [1] |

| InChIKey | YGXADLPRHBRTPG-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Note on Nomenclature: This compound is occasionally referred to as 3-Amino-5-methylthiophene-2-carbonitrile (CAS No: 83060-73-5).[5][6][7] Both names and CAS numbers refer to the same chemical structure; this guide will consistently use the IUPAC-preferred nomenclature.

The Genesis: The Gewald Reaction

The synthesis of 2-Amino-5-methylthiophene-3-carbonitrile is a direct application of the Gewald reaction , a powerful multi-component condensation reaction first reported by the German chemist Karl Gewald in 1966.[8][9] This reaction has become a cornerstone of thiophene chemistry due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[10]

The Gewald reaction synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-activated nitrile (like malononitrile or a cyanoester), and elemental sulfur in the presence of a base.[8][11]

Core Reaction Mechanism

The mechanism, though not fully elucidated until decades after its discovery, proceeds through a sequence of well-understood organic transformations.[8] The choice of a base (typically a secondary or tertiary amine like piperidine or triethylamine) is critical; it serves to catalyze the initial condensation and facilitate the subsequent cyclization.

The key steps for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile are:

-

Knoevenagel Condensation: The base deprotonates the α-carbon of malononitrile, creating a nucleophile that attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]

-

Michael Addition of Sulfur: Elemental sulfur adds to the intermediate. The exact mechanism of this step is still debated but is believed to involve the formation of a thiolate intermediate.[8][10]

-

Ring Closure & Tautomerization: The molecule undergoes intramolecular cyclization, followed by a tautomeric shift to form the stable aromatic 2-aminothiophene ring.[8]

Synthetic Protocols

Classical Laboratory Protocol

This protocol is a well-established method for the gram-scale synthesis of the target compound. The causality for the specific conditions is rooted in controlling the exothermic nature of the initial condensation and ensuring all components react completely.

Materials:

-

Propionaldehyde

-

Malononitrile

-

Sulfur powder

-

Triethylamine (base)

-

N,N-Dimethylformamide (DMF, solvent)

-

Ice/water bath

Step-by-Step Procedure: [1]

-

Initial Setup: In a reaction vessel equipped with a stirrer and addition funnel, prepare a mixture of sulfur powder (1.0 eq) and propionaldehyde (1.2 eq) in DMF.

-

Base Addition: Cool the mixture to approximately -5°C using an ice-salt bath. The cooling is crucial to manage the heat generated during the Knoevenagel condensation. Add triethylamine (0.6 eq) dropwise over 15 minutes, maintaining the low temperature.

-

Stirring: Stir the mixture at approximately 18°C (room temperature) for 2 hours. This allows the initial reaction between sulfur and the aldehyde to proceed.

-

Nitrile Addition: Prepare a solution of malononitrile (1.0 eq) in DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Final Reaction: Stir the complete mixture at 18°C for an additional 45 minutes to ensure the cyclization is complete.

-

Workup and Isolation: Pour the reaction mixture into a beaker of ice/water (approx. 1.2 L) while stirring vigorously. The product, being sparingly soluble in water, will precipitate out as a solid.

-

Purification: Collect the solid precipitate by filtration. Wash thoroughly with water to remove residual DMF and salts. Dry the product overnight in a vacuum oven at 70°C. This procedure typically yields the target compound at over 60% purity.[1]

Modern & Green Chemistry Approaches

While effective, the classical protocol involves organic solvents and relatively long reaction times. Modern synthetic chemistry emphasizes principles of "green chemistry," aiming to reduce waste, energy consumption, and the use of hazardous substances.[12]

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate the Gewald reaction.[8][12] The direct coupling of microwave energy with the polar reactants leads to rapid, uniform heating, often reducing reaction times from hours to mere minutes.[12]

Solvent-Free Ball-Milling: A more recent innovation is the use of mechanochemistry, specifically ball-milling, to conduct the Gewald reaction under solvent- and catalyst-free conditions.[13] High-energy milling provides the activation energy required for the reaction by converting mechanical force into chemical reactivity. This approach is highly efficient, environmentally friendly, and can lead to high yields of the pure product directly after milling, minimizing the need for complex purification steps.[13]

Key Application: Synthesis of Olanzapine

The primary industrial application of 2-Amino-5-methylthiophene-3-carbonitrile is as a key intermediate in the synthesis of Olanzapine , an important atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[4][14][15] The thiophene core of the starting material becomes the thieno[2,3-b][1][10]benzodiazepine nucleus of the final drug.

The synthetic pathway involves two main steps from our starting material:

-

Formation of the Anilino Intermediate: The amino group of 2-Amino-5-methylthiophene-3-carbonitrile is coupled with a substituted phenyl ring. This is typically achieved via a nucleophilic aromatic substitution reaction with 2-fluoronitrobenzene.[14] This forms the precursor, 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile.

-

Reductive Cyclization: The nitro group on the phenyl ring is reduced to an amine (e.g., using Raney Nickel as a catalyst).[14] This newly formed amine then undergoes an intramolecular cyclization with the nitrile group, forming the seven-membered diazepine ring characteristic of Olanzapine.

This role as a crucial precursor underscores the importance of producing 2-Amino-5-methylthiophene-3-carbonitrile at high purity and consistency, as any impurities can carry through to the final active pharmaceutical ingredient (API).[4]

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory precautions should be observed when handling 2-Amino-5-methylthiophene-3-carbonitrile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-5-methylthiophene-3-carbonitrile, born from the versatile Gewald reaction, stands as a testament to the power of multi-component reactions in organic synthesis. Its journey from a laboratory curiosity to a cornerstone intermediate in the production of life-changing pharmaceuticals like Olanzapine highlights its enduring importance. As the fields of medicinal and materials chemistry continue to evolve, the demand for efficient, sustainable, and scalable routes to such valuable building blocks will only increase, ensuring that this humble thiophene derivative remains a compound of significant scientific and commercial interest.

References

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

-

Springer. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-methyl-3-thiophenecarbonitrile in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

-

ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 83060-73-5|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Amino-5-methyl-thiophene-2-carbonitrile - CAS:83060-73-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. sciforum.net [sciforum.net]

- 14. benchchem.com [benchchem.com]

- 15. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

Methodological & Application

Synthesis of thieno[2,3-d]pyrimidines from 3-Amino-5-methylthiophene-2-carbonitrile

An Application Guide for the Synthesis of Thieno[2,3-d]pyrimidines from 3-Amino-5-methylthiophene-2-carbonitrile

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery, recognized for its significant and diverse pharmacological activities. As bioisosteres of purines and quinazolines, these compounds can effectively interact with a wide range of biological targets.[1] This structural motif is central to numerous therapeutic agents, exhibiting properties that include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3] The development of novel thieno[2,3-d]pyrimidine derivatives is a focal point for researchers aiming to create next-generation therapeutics with enhanced potency and selectivity.[1]

This guide provides a detailed exploration of synthetic pathways to construct the thieno[2,3-d]pyrimidine scaffold, starting from the versatile and readily accessible building block, this compound. This starting material is itself efficiently synthesized via the Gewald multicomponent reaction, a robust method for preparing polysubstituted 2-aminothiophenes.[4][5][6] We will delve into the mechanistic underpinnings of key cyclization strategies, present detailed experimental protocols, and offer insights gleaned from practical application to empower researchers in their synthetic endeavors.

Synthetic Strategies for Pyrimidine Ring Annulation

The primary challenge in synthesizing thieno[2,3-d]pyrimidines from this compound lies in the construction of the fused pyrimidine ring. The ortho-disposed amino and nitrile functionalities on the thiophene ring are perfectly poised for cyclization with appropriate electrophilic reagents. Several reliable strategies have been established, each offering access to differently substituted thieno[2,3-d]pyrimidine cores.

The overall synthetic landscape is depicted below:

Caption: Key synthetic routes from this compound.

Strategy 1: Cyclization with One-Carbon Synthons to Yield 4-Aminothieno[2,3-d]pyrimidines

The most direct method to form the pyrimidine ring involves reaction with reagents that can provide a single carbon atom to bridge the amino and nitrile groups.

-

Mechanism: Heating this compound with formamide or triethyl orthoformate followed by an amine source leads to the formation of an intermediate that readily cyclizes. The amino group acts as a nucleophile, attacking the electrophilic carbon of the C1 synthon. Subsequent intramolecular attack by the nitrile nitrogen closes the ring, and tautomerization yields the aromatic 4-aminothieno[2,3-d]pyrimidine.

-

Application: This method is ideal for producing the parent 4-amino scaffold, which can be a crucial intermediate for further functionalization.

Strategy 2: Acylation and Cyclization for 4-Oxo-thieno[2,3-d]pyrimidines

This pathway introduces a carbonyl group at the 4-position of the pyrimidine ring, yielding a 4-oxo (or its tautomeric 4-hydroxy) derivative.

-

Mechanism: The synthesis begins with the acylation of the 2-amino group using an acyl halide or anhydride. The resulting 2-acylamino intermediate is then subjected to base- or acid-catalyzed intramolecular cyclization.[7] The nitrile group is activated and attacked by the amide nitrogen, forming the pyrimidine ring.

-

Application: This route is highly versatile, as the choice of acylating agent allows for the introduction of various substituents at the 2-position of the final product. These 4-oxo compounds are common precursors for 4-chloro derivatives, which are highly reactive intermediates for nucleophilic substitution.[7]

Strategy 3: The Dimroth Rearrangement Pathway

A powerful and frequently employed method involves an initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclocondensation with an amine, which proceeds via a Dimroth rearrangement.[3][8][9]

-

Mechanism: DMF-DMA reacts with the nucleophilic 2-amino group to form a highly reactive N,N-dimethylformamidine intermediate. This intermediate then reacts with a primary amine (often an aniline derivative). The subsequent intramolecular cyclization and rearrangement, known as the Dimroth rearrangement, results in the formation of the N-substituted 4-aminothieno[2,3-d]pyrimidine. Microwave irradiation can significantly accelerate this reaction.[8][9]

Caption: Workflow for the Dimroth rearrangement synthesis pathway.

-

Application: This is the method of choice for synthesizing a library of 4-(arylamino)thieno[2,3-d]pyrimidines, which are of significant interest in kinase inhibitor research.[1]

Experimental Protocols

The following protocols are presented as representative examples. Researchers should adapt these procedures based on the specific substrate and scale of the reaction. Standard laboratory safety precautions must be followed at all times.

Protocol 1: Synthesis of 6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (Strategy 2)

This protocol describes the synthesis of a 4-oxo derivative via acylation with acetic anhydride followed by cyclization.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (catalyst)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard reflux and filtration apparatus

Procedure:

-

Acetylation: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).

-

Add a catalytic amount of pyridine (2-3 drops).

-

Heat the mixture to reflux (approx. 140°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring to precipitate the acetylated intermediate.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Cyclization: To the crude acetylated intermediate, add a 10% aqueous solution of sodium hydroxide in ethanol.

-

Reflux the mixture for 4-6 hours. The cyclization can be monitored by TLC.

-

After cooling, neutralize the reaction mixture with dilute HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the purified 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-(Arylamino)-6-methylthieno[2,3-d]pyrimidines (Strategy 3)

This protocol details the synthesis via the formamidine intermediate and subsequent Dimroth rearrangement, which can be enhanced by microwave heating.[9]

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Substituted aniline (e.g., 4-chloroaniline)

-

Glacial acetic acid

-

Microwave reactor (optional) or standard reflux apparatus

-

Ethanol

Procedure:

-

Formamidine Synthesis: In a flask suitable for microwave synthesis or conventional heating, dissolve this compound (1.0 eq) in DMF-DMA (2.5 eq).

-

Heat the mixture at 70°C for 30 minutes (conventional) or irradiate in a microwave reactor at 200W for 20 minutes.[8] This step is typically quantitative and the intermediate can be used directly.

-

Cyclocondensation: To the resulting formamidine intermediate, add the desired substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Add ethanol as a solvent and heat the mixture to reflux for 6-12 hours, or until TLC indicates the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Filter the solid product, wash with cold ethanol to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary and Comparison

| Strategy | Key Reagents | Product Core | Typical Yields | Advantages |

| 1: C1 Synthon | Formamide, Triethyl Orthoformate | 4-Amino | 60-80% | Direct, provides parent scaffold |

| 2: Acylation | Acetic Anhydride, NaOH | 4-Oxo | 70-90% | Versatile for 2-position substitution |

| 3: Dimroth | DMF-DMA, Ar-NH₂ | 4-(Arylamino) | 50-85% | Excellent for library synthesis |

Field-Proven Insights and Troubleshooting

-

Purity of Starting Material: The success of these syntheses hinges on the purity of the starting this compound. Impurities from the Gewald reaction can interfere with cyclization. Recrystallization of the starting material is recommended.

-

Microwave-Assisted Synthesis: For the Dimroth rearrangement pathway, microwave assistance has been shown to dramatically reduce reaction times and improve yields.[8][9] It is a highly recommended technique for high-throughput synthesis.

-

Solvent Choice: Anhydrous solvents are crucial for reactions involving acyl halides and DMF-DMA to prevent hydrolysis of these reactive reagents.

-

Troubleshooting Low Yields: If cyclization is sluggish or yields are low, consider the following:

-

In Strategy 2, ensure the initial acylation is complete before attempting cyclization. The use of a stronger base or higher temperatures for cyclization might be necessary.

-

In Strategy 3, the choice of solvent for the cyclocondensation step is important. More polar solvents can sometimes facilitate the reaction. The acidity of the catalyst can also be optimized.

-

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from this compound is a well-established and versatile process crucial for medicinal chemistry and drug development. By understanding the underlying mechanisms of the different cyclization strategies, researchers can rationally select the most appropriate route to access a wide array of derivatives. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.

References

-

Wikipedia. Gewald reaction. [Link]

- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3992-4007.

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

- Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 32(4), 357-383.

- Tran, H. V., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15066-15077.

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

- Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports, 11(1), 24458.

-

Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

- Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473.

- Gellis, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24083-24103.

- Seddik, A. A. (2016). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Mini-Reviews in Organic Chemistry, 13(4), 283-294.

- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).

-

Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Application Notes: The 3-Amino-5-methylthiophene-2-carbonitrile Scaffold in Modern Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the substituted aminothiophene core has emerged as a remarkably versatile and valuable synthon. Specifically, 3-Amino-5-methylthiophene-2-carbonitrile, with its strategic placement of an amino group and a nitrile group on a thiophene ring, represents a key building block for the synthesis of complex, biologically active molecules.[1][2] The power of this scaffold lies in the ortho-relationship of the nucleophilic amine and the electrophilic carbon of the nitrile, which provides a reactive handle for a multitude of cyclization reactions to form fused heterocyclic systems.[3][4]

While this guide focuses on the 3-amino-2-carbonitrile isomer, its vast potential is best understood through the extensive research conducted on its close analogue, 2-amino-5-methylthiophene-3-carbonitrile. Both isomers share the critical ortho-amino-nitrile functionality that enables their use in constructing potent pharmacological agents. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects, underscoring its significance in drug discovery programs.[5][6][7][8]

Part 1: Synthesis and Chemical Profile

The primary and most efficient route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[3][9] This reaction typically combines a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[5] The versatility and mild conditions of the Gewald reaction have made it a cornerstone in thiophene chemistry.[3][10]

Protocol 1: Generalized Synthesis of Aminothiophenes via Gewald Reaction